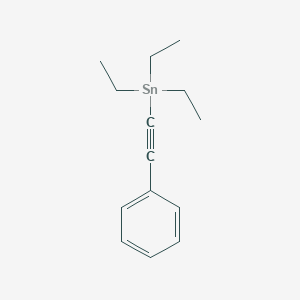
Stannane, triethyl(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, triethyl(phenylethynyl)-, also known as triethyl(2-phenylethynyl)stannane, is an organotin compound with the molecular formula C14H20Sn. This compound features a tin atom bonded to three ethyl groups and one phenylethynyl group. Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, triethyl(phenylethynyl)- can be synthesized through the Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide or pseudohalide. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the coupling of triethylstannane with phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine can yield triethyl(phenylethynyl)stannane .
Industrial Production Methods
Industrial production of stannane, triethyl(phenylethynyl)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxicity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, triethyl(phenylethynyl)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often involving radical intermediates.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tributyltin hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
Oxidation: Tin oxides and phenylacetylene derivatives.
Reduction: Reduced organotin compounds.
Substitution: Various substituted phenylethynyl derivatives.
Aplicaciones Científicas De Investigación
Stannane, triethyl(phenylethynyl)- has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of stannane, triethyl(phenylethynyl)- in coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organotin compound transfers the phenylethynyl group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenylethynyl)tin: Similar structure but with methyl groups instead of ethyl groups.
Tetraalkynylstannanes: Compounds with multiple alkynyl groups bonded to tin.
Uniqueness
Stannane, triethyl(phenylethynyl)- is unique due to its specific combination of ethyl and phenylethynyl groups, which provides distinct reactivity and stability compared to other organotin compounds .
Propiedades
Número CAS |
1015-27-6 |
|---|---|
Fórmula molecular |
C14H20Sn |
Peso molecular |
307.02 g/mol |
Nombre IUPAC |
triethyl(2-phenylethynyl)stannane |
InChI |
InChI=1S/C8H5.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H;3*1H2,2H3; |
Clave InChI |
LHSSMEXZDHGIPI-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


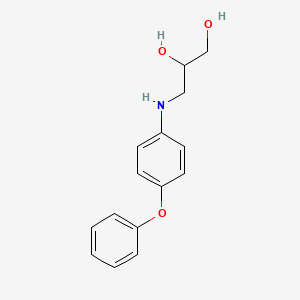

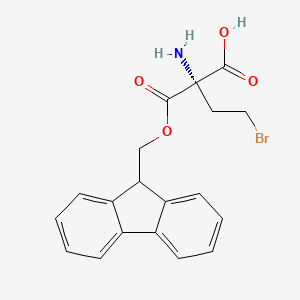
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
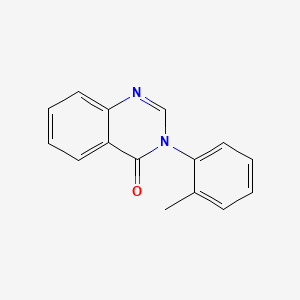
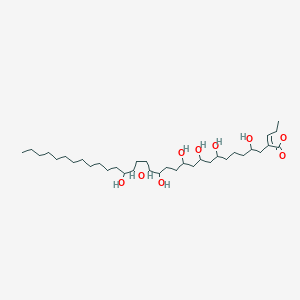

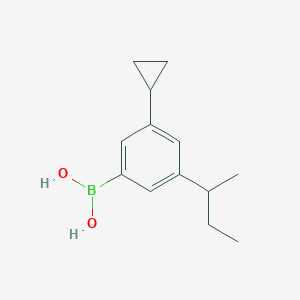
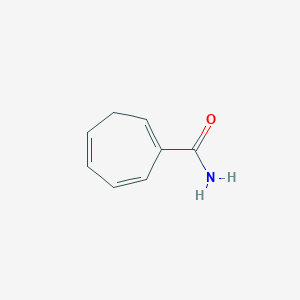
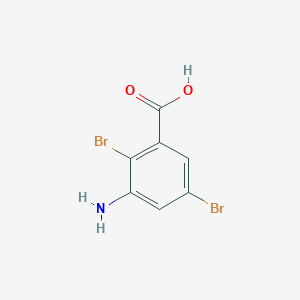
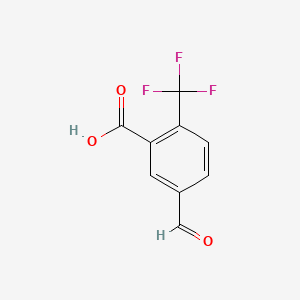


![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
